Enhanced Lipophilicity: A 1.3-LogP Unit Advantage Over Felbinac
The lipophilicity of 4-[3-(benzyloxy)phenyl]phenylacetic acid (XLogP3 = 4.3) is substantially higher than that of the structurally simpler biphenylacetic acid drug felbinac (logP = 3.0-3.5), representing an increase of approximately 1.3 logP units [1]. This difference is attributed to the additional benzyloxy moiety and extended aromatic surface area. Higher logP values correlate with enhanced passive membrane diffusion and blood-brain barrier penetration potential, making this compound a more suitable candidate for CNS-targeted drug discovery programs [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | XLogP3 = 4.3 |
| Comparator Or Baseline | Felbinac: logP = 3.13-3.49 |
| Quantified Difference | ≈ +1.0 to +1.2 logP units |
| Conditions | Calculated/predicted values using ACD/Labs Percepta platform |
Why This Matters
Higher lipophilicity expands the compound's utility in programs requiring enhanced CNS penetration or increased membrane passive diffusion, enabling access to biological targets not reachable with more polar analogs.
- [1] Sielc. Felbinac. https://sielc.com/felbinac.html (accessed 2026-04-18). View Source
- [2] Waring MJ. Lipophilicity in drug discovery. Expert Opin Drug Discov. 2010;5(3):235-248. doi:10.1517/17460441003605098. View Source
